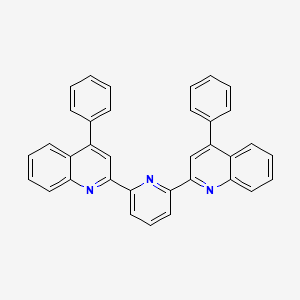
2,4(1H,3H)-Pyrimidinedione, 5-hydroxy-1,3,6-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 5-hydroxy-1,3,6-trimethyl- is a derivative of pyrimidinedione, a class of compounds known for their diverse biological activities. This compound features a pyrimidine ring with hydroxyl and methyl substituents, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-hydroxy-1,3,6-trimethyl- typically involves the condensation of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Starting from urea derivatives and β-diketones.
Hydroxylation: Introduction of the hydroxyl group through selective oxidation.
Methylation: Alkylation reactions to introduce methyl groups at specific positions.
Industrial Production Methods
Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.
化学反応の分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5-hydroxy-1,3,6-trimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-hydroxy-1,3,6-trimethyl- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of key enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression.
類似化合物との比較
Similar Compounds
2,4(1H,3H)-Pyrimidinedione: Lacks the hydroxyl and methyl groups.
5-Hydroxy-2,4(1H,3H)-Pyrimidinedione: Contains the hydroxyl group but lacks the methyl groups.
1,3,6-Trimethyl-2,4(1H,3H)-Pyrimidinedione: Contains the methyl groups but lacks the hydroxyl group.
Uniqueness
The presence of both hydroxyl and methyl groups in 2,4(1H,3H)-Pyrimidinedione, 5-hydroxy-1,3,6-trimethyl- may confer unique chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
135304-82-4 |
|---|---|
分子式 |
C7H10N2O3 |
分子量 |
170.17 g/mol |
IUPAC名 |
5-hydroxy-1,3,6-trimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C7H10N2O3/c1-4-5(10)6(11)9(3)7(12)8(4)2/h10H,1-3H3 |
InChIキー |
IBZZBLDUUWGFFF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


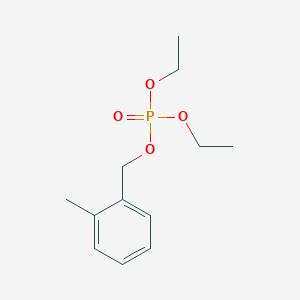



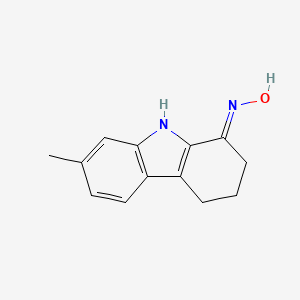

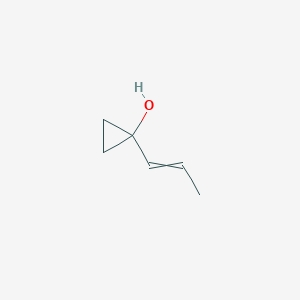

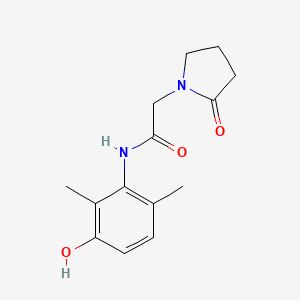


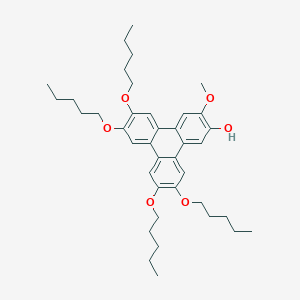
![[1,1'-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate](/img/structure/B14278228.png)
